molecular formula C26H22 B1595546 1,1,2,2-Tetraphenylethane CAS No. 632-50-8

1,1,2,2-Tetraphenylethane

Cat. No. B1595546
CAS RN: 632-50-8
M. Wt: 334.5 g/mol
InChI Key: RUGHUJBHQWALKM-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraphenylethane (TPE) is a highly conjugated organic compound that has gained significant attention in scientific research due to its unique properties. TPE is a colorless crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. TPE has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedicine.

Scientific Research Applications

Synthesis and Molecular Design

TPE derivatives have been synthesized using palladium-catalyzed C-H functionalization, offering a facile approach for creating tetraphenylenes with potential applications in materials science and catalysis (Jiang et al., 2016). This method demonstrates the practical utility of TPE in synthesizing complex molecules with high efficiency.

Electromechanical Actuators

Research into tetra(2,3-thienylene), a thiophene-fused annulene capable of undergoing redox-induced dimensional changes, has shown its potential as a building block for single-molecule electromechanical actuators. These findings highlight the applications of TPE derivatives in developing new materials for electromechanical systems (Marsella et al., 2002).

Advanced Materials and Polymer Science

TPE-based polymers have been explored for their unique properties and applications. For instance, the fluorescence properties and aggregation behavior of TPE-perylenebisimide dyads indicate potential uses in optoelectronic devices and sensors, showcasing the adaptability of TPE in creating materials with desirable photophysical properties (Wang et al., 2015).

Coordination Chemistry and Catalysis

TPE and its derivatives serve as building blocks in metal-organic frameworks (MOFs) and coordination complexes, offering pathways to novel materials with applications in catalysis, gas storage, and separation technologies (Plabst & Bein, 2009).

Photophysical Studies

The investigation into simple molecules with "isolated" phenyl rings, such as TPE, emitting visible light challenges the traditional understanding of fluorophores. This research opens new avenues for designing high-efficiency non-conjugated fluorophores for applications in lighting and displays (Zhang et al., 2017).

Polymer Morphology

The influence of diisocyanate symmetry on the morphology of segmented polyurethanes incorporating TPE has been studied, with implications for designing polymers with tailored physical properties and applications in various industries (Yilgor et al., 2006).

properties

IUPAC Name

1,2,2-triphenylethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGHUJBHQWALKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212552
Record name Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetraphenylethane

CAS RN

632-50-8
Record name Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis-
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Record name Bibenzhydryl
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Record name Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis-
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Record name 1,1,2,2-Tetraphenylethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
724
Citations
TF Crimmins, WS Murphy… - The Journal of Organic …, 1966 - ACS Publications
Melting points were obtained on a Uni-Melt capillary melting point apparatus and are uncorrected. Gas chromatograms were obtained on an F and M Model 700 gas chromatograph …
Number of citations: 5 pubs.acs.org
FM Llort, K Mislow, JB Wooten… - Journal of the …, 1979 - ACS Publications
Results Two specifically deuterated derivatives of TPE, 1, 1, 2, 2-tetra (phenyl-4-í/) ethane-7, 2-< f2 (1) and 1, 1, 2, 2-tetra-(phenyl-2, 6-í/2) ethane-7, 2-¿/2 (2), were synthesized by stan-…
Number of citations: 5 pubs.acs.org
RW Binkley, WC Schumann, DB Vashi… - The Journal of Organic …, 1972 - ACS Publications
Results Vycor-filtered irradiation of 3.00 mmol of 1, 1, 2, 2-tetraphenylethane (1) in 1200 ml of methanol under nitrogen for 45 min with a 450-W Hanovia mercury vapor lamp caused the …
Number of citations: 1 pubs.acs.org
JA Ross, WC Schumann, DB Vashi, RW Binkley - Tetrahedron Letters, 1971 - Elsevier
III order to test this mechanistic proposal L, l-diphenyl-2, 2-ditolylethane (7) 7 was irradiated using the same photolysis procedure as with 1. Chromatography on Florisil separated the …
Number of citations: 4 www.sciencedirect.com
SA Bourne, LR Nassimbeni, F Toda - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Structures of the inclusion compounds of 1,1,2,2-tetraphenylethane-1,2-diol with 2,6-lutidine (1), 3,5-lutidine (2) and 3,4-lutidine (3) have been determined. Crystal data: (1) C26H22O2·…
Number of citations: 30 pubs.rsc.org
S Tojo, M Fujitsuka, T Majima - The Journal of Organic Chemistry, 2013 - ACS Publications
A central carbon–carbon (C–C) σ bond dissociation of polyphenylethane radical anions (Ph n E •- , n = 3–6), mesolysis, was investigated by the transient absorption measurement …
Number of citations: 12 pubs.acs.org
F Toda, K Tanaka, Y Wang, GH Lee - Chemistry Letters, 1986 - journal.csj.jp
The title compounds were found to be good host molecule for various organic guests. In the crystal structures of the 2:1 p-xylene inclusion complexes of the title host molecules, each p-…
Number of citations: 32 www.journal.csj.jp
DR Bond, SA Bourne, LR Nassimbeni… - Journal of crystallographic …, 1989 - Springer
The structures of 1,1,2,2-tetraphenylethane-1,2-diol and its 1∶2 molecular inclusion complex with dmso have been elucidated by X-ray crystallography from single crystal diffraction …
Number of citations: 18 link.springer.com
P Finocchiaro, D Gust, WD Hounshell… - Journal of the …, 1976 - ACS Publications
Empirical force field calculations on 1, 1, 2, 2-tetraphenylethane (TPE) and 1, 1, 2, 2-tetrakis (2, 6-xylyl) ethane (TXE) show that these molecules adopt a C2 ground-state conformation in …
Number of citations: 42 pubs.acs.org
S Tojo, M Fujitsuka, T Majima - The Journal of Organic Chemistry, 2012 - ACS Publications
Intramolecular dimer radical anions of di-, tri-, tetra-, and pentaphenylalkanes were investigated on the basis of absorption spectral measurements during γ-radiolysis in 2-…
Number of citations: 16 pubs.acs.org

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